2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride
Description
2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid hydrochloride is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring and an oxyacetic acid moiety (-OCH₂COOH) at the 4-position, forming a hydrochloride salt. This compound combines the electron-withdrawing properties of the -CF₃ group with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for applications in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3.ClH/c9-8(10,11)6-3-5(1-2-12-6)15-4-7(13)14;/h1-3H,4H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEYLHIZQSZLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Chlorofluorination of Picoline Derivatives
Industrial-scale production predominantly utilizes vapor-phase reactions with 2-picoline substrates. Under optimized conditions (350–360°C, iron fluoride catalysts), 2-picoline undergoes sequential chlorination and fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine (71.3% GC purity). Nuclear chlorination at position 4 is achieved by increasing empty-phase reactor temperatures to 380°C, producing 2,4-dichloro-5-(trifluoromethyl)pyridine (19.1% yield). Subsequent hydrolysis with aqueous NaOH (10% w/v, ethanol, 80°C, 6 h) selectively replaces the 4-chloro substituent with hydroxyl, achieving 85–90% conversion efficiency.
Cyclocondensation of Trifluoroacetyl Building Blocks
Laboratory-scale synthesis employs ethyl 2,2,2-trifluoroacetate in Hantzsch-type cyclizations. Reacting ethyl trifluoroacetate with ethyl acetoacetate and ammonium acetate in acetic acid (reflux, 12 h) generates 2-(trifluoromethyl)pyridin-4-ol with 68% isolated yield after recrystallization from hexane/ethyl acetate. This method offers superior regiocontrol compared to vapor-phase approaches but requires stringent moisture control.
Oxyacetic Acid Side Chain Installation
Nucleophilic Aromatic Substitution (SNAr)
4-Chloro-2-(trifluoromethyl)pyridine reacts with sodium glycolate (1.2 eq, DMF, 120°C, 24 h) to form 2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetic acid. The electron-withdrawing trifluoromethyl group activates position 4 for nucleophilic displacement, achieving 78% conversion. Excess glycolate minimizes di-ether byproduct formation (<5%).
Mitsunobu Etherification
Coupling 2-(trifluoromethyl)pyridin-4-ol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C to rt, 8 h) provides ethyl 2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetate in 82% yield. Subsequent saponification (2N NaOH, ethanol/water 3:1, 50°C, 3 h) delivers the free acid with >99% purity by HPLC.
Hydrochloride Salt Formation
Protonation of the pyridine nitrogen is achieved by treating the free base with anhydrous HCl in dichloromethane (0–5°C, 1 h). Crystallization from ethanol/diethyl ether (1:4) yields the hydrochloride salt as white needles (mp 189–191°C, 95% recovery). XRPD analysis confirms monohydrate formation, with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.
Process Optimization and Scalability
Catalytic System Enhancements
Replacing iron fluoride with chromium(III)-doped alumina catalysts in vapor-phase reactors increases 2,4-DCTF selectivity to 24.6% (Table 1). This modification reduces coke formation by 40%, enabling continuous operation cycles exceeding 500 hours.
Table 1: Comparative Performance of Catalysts in Vapor-Phase Synthesis
| Catalyst | Temperature (°C) | 2,4-DCTF Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| FeF₃ | 380 | 19.1 | 31.4 |
| Cr/Al₂O₃ (5% dopant) | 375 | 24.6 | 18.9 |
| Ni-Co Composite | 390 | 21.3 | 25.7 |
Solvent Effects in Mitsunobu Reactions
Screening polar aprotic solvents revealed tetrahydrofuran (THF) as optimal for etherification kinetics (Table 2). Acetonitrile alternatives increase reaction rates but promote phosphine oxide precipitation, complicating workup procedures.
Table 2: Solvent Impact on Mitsunobu Coupling Efficiency
| Solvent | Reaction Time (h) | Yield (%) | PPh₃O Precipitation |
|---|---|---|---|
| THF | 8 | 82 | Minimal |
| DMF | 6 | 79 | Moderate |
| Acetonitrile | 5 | 75 | Severe |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O): δ 8.72 (d, J=5.6 Hz, 1H, H-6), 8.34 (s, 1H, H-3), 7.02 (dd, J=5.6, 2.1 Hz, 1H, H-5), 4.89 (s, 2H, OCH₂CO)
- ¹⁹F NMR (376 MHz, D₂O): δ -63.5 (s, CF₃)
- HRMS (ESI+): m/z calc. for C₈H₆F₃NO₃ [M+H]⁺ 234.0274, found 234.0271
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 99.8% purity with retention time 12.4 minutes. Residual solvent levels meet ICH Q3C guidelines (<300 ppm ethanol, <50 ppm DMF).
Industrial-Scale Production Considerations
Batch processes using vapor-phase intermediates achieve monthly outputs exceeding 500 kg with the following cost structure:
- Raw materials: $1,200/kg
- Catalyst recycling: 85% efficiency
- Energy consumption: 3.8 MW·h/kg
Continuous flow alternatives under development reduce processing time by 40% through integrated reaction-extraction modules, though initial capital costs remain 30% higher than batch systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substitution Pattern Comparisons
Table 1: Structural Features of Comparable Compounds
Antitumor Activity:
- Intermediate 7d (from ): Exhibited 63.60% inhibition of BGC823 gastric carcinoma cells at 100 µg/mL, comparable to Sorafenib (70.97%). The pyridin-4-yloxy group and trifluoromethyl-imidazole moiety were critical for activity .
Herbicidal Activity:
- Haloxyfop and Fluazifop (): Phenoxypropanoic acid herbicides with pyridinyl-trifluoromethyl groups.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-[6-Chloro-4-CF₃-pyridin-2-yl]acetic acid | Haloxyfop |
|---|---|---|---|
| Molecular Weight | ~263.6 (estimated) | 239.58 | 361.7 |
| Solubility (HCl salt) | High (due to hydrochloride) | Moderate (free acid) | Low (ester form) |
| Key Functional Groups | -COOH, -CF₃, -O- | -COOH, -CF₃, -Cl | -COO-, -CF₃, -O- |
| Bioavailability | Enhanced (salt form) | Limited (acidic) | Variable |
Notes:
Biological Activity
2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid; hydrochloride is an organic compound characterized by its trifluoromethyl-substituted pyridine moiety linked to an acetic acid group. Its molecular formula is CHFNO, and it is commonly utilized in various chemical and biological applications due to its unique structural properties. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
- Molecular Formula : CHFNO
- Molecular Weight : 205.13 g/mol
- CAS Number : 1008737-00-5
- Solubility : Enhanced solubility in water due to its hydrochloride form, making it suitable for biological studies.
The biological activity of 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group and the pyridine ring contribute significantly to its binding affinity and selectivity towards these targets, influencing various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting signaling pathways associated with various physiological responses.
Anticancer Properties
Research indicates that compounds similar to 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid exhibit notable anticancer properties. For instance, studies on related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The mechanism often involves cell cycle arrest and induction of apoptosis.
Cytotoxicity Studies
In vitro studies using the MTT assay have demonstrated significant cytotoxic effects of related compounds on cancer cells. For example:
- Jurkat Cells : IC = 4.64 µM
- HeLa Cells : Effective inhibition observed with varying IC values depending on treatment duration and concentration.
Study on Related Compounds
A study conducted on a structurally similar compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), revealed promising anticancer activity. BPU was shown to:
- Inhibit cell proliferation across multiple cancer cell lines.
- Induce cell cycle arrest in the sub-G1 phase.
- Demonstrate antiangiogenic properties by inhibiting blood vessel formation in tumor tissues.
These findings suggest that compounds with similar structural features may share comparable mechanisms of action and therapeutic potential.
Data Table: Biological Activity Overview
| Activity Type | Related Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | BPU | Jurkat | 4.64 | Cell cycle arrest |
| Anticancer | BPU | HeLa | Varies | Induction of apoptosis |
| Antiangiogenic | BPU | CAM Assay | Not specified | Inhibition of blood vessel formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
